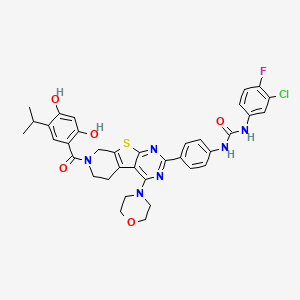

HSP90/mTOR-IN-1

Description

Contextualizing Heat Shock Protein 90 (Hsp90) in Cancer Pathophysiology

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of client proteins.

In the context of oncology, Hsp90 is of particular interest due to its critical role in stabilizing a multitude of proteins that are essential for the initiation and progression of cancer. These "client proteins" include numerous oncoproteins, such as mutated and overexpressed kinases, transcription factors, and other signaling molecules that drive tumor growth, proliferation, and survival. By acting as a chaperone, Hsp90 enables these often-unstable oncoproteins to maintain their active conformation, thereby sustaining the malignant phenotype. Examples of key oncogenic client proteins of Hsp90 include CDK4, C-Raf, and CDC2.

Cancer cells exist in a state of heightened cellular stress due to factors such as rapid proliferation, hypoxia, and nutrient deprivation. This environment leads to an increased demand for protein folding and stability, resulting in the significant upregulation of Hsp90 expression in malignant tissues compared to their normal counterparts. This overexpression is not merely a byproduct of tumorigenesis but represents a critical dependency. Cancer cells become "addicted" to the chaperoning function of Hsp90 to buffer the proteotoxic stress associated with the accumulation of mutated and misfolded oncoproteins. This reliance makes Hsp90 an attractive therapeutic target, as its inhibition can simultaneously disrupt multiple oncogenic signaling pathways.

Elucidating the Mammalian Target of Rapamycin (mTOR) Pathway in Cellular Regulation

The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy status, to control essential cellular processes.

In a vast number of human cancers, the mTOR signaling pathway is constitutively activated. This aberrant activation can be driven by a variety of genetic and epigenetic alterations, including mutations in upstream regulators such as the PI3K/AKT pathway, loss of tumor suppressors like PTEN, or overexpression of growth factor receptors. The persistent activation of mTOR signaling provides cancer cells with a sustained drive for growth and proliferation, contributing significantly to tumorigenesis.

mTOR exerts its functions through two distinct multiprotein complexes: mTORC1 and mTORC2.

mTORC1 is a key regulator of protein synthesis, cell growth, and metabolism. When activated, it phosphorylates downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to increased translation of mRNAs essential for cell growth and proliferation.

mTORC2 is involved in the regulation of cell survival, metabolism, and cytoskeletal organization. One of its primary roles is the phosphorylation and activation of the kinase AKT, a critical node in cell survival signaling.

Both mTORC1 and mTORC2 are implicated in tumorigenesis, with their dysregulation contributing to uncontrolled cell growth, survival, and metabolic reprogramming in cancer cells.

Theoretical Framework for Dual Hsp90 and mTOR Pharmacological Targeting

The rationale for the dual inhibition of Hsp90 and mTOR stems from the intricate and often redundant signaling networks that govern cancer cell behavior.

Synergistic Antitumor Effects: Hsp90 chaperones several key components of the mTOR pathway, including AKT and mTOR itself. Therefore, inhibiting Hsp90 can lead to the degradation of these proteins, thereby disrupting mTOR signaling. Conversely, mTOR inhibitors can block the downstream outputs of this pathway. By targeting both, a more profound and sustained inhibition of this critical oncogenic axis can be achieved.

Overcoming Resistance: Cancer cells can develop resistance to mTOR inhibitors through various mechanisms, including the activation of alternative survival pathways. Many of the proteins involved in these resistance mechanisms are themselves Hsp90 client proteins. Thus, the simultaneous inhibition of Hsp90 can prevent or delay the emergence of resistance to mTOR-targeted therapies.

Broad Impact on Oncogenic Signaling: Given that both Hsp90 and mTOR are central regulators of numerous oncogenic processes, their dual inhibition offers the potential for a broad-spectrum antitumor effect, impacting cell growth, proliferation, survival, and metabolism.

HSP90/mTOR-IN-1: A Novel Dual Inhibitor

This compound is a novel compound belonging to the thieno[2,3-d]pyrimidine (B153573) class of molecules that has been designed and synthesized as a potent dual inhibitor of both Hsp90 and mTOR. nih.gov Preclinical studies have begun to elucidate its mechanism of action and therapeutic potential in oncology, particularly in bladder cancer.

In Vitro Activity of this compound

This compound has demonstrated potent inhibitory activity against both of its intended targets. medchemexpress.com

| Target | IC50 (nM) |

| Hsp90 | 69 |

| mTOR | 29 |

The compound has also shown significant antiproliferative effects against a panel of human bladder cancer cell lines. medchemexpress.com

| Cell Line | IC50 (µM) |

| SW780 | 0.16 ± 0.03 |

| J82 | 0.36 ± 0.03 |

| T24 | 0.41 ± 0.06 |

Mechanistic Insights from Preclinical Studies

Induction of Apoptosis and Autophagy: Treatment of SW780 bladder cancer cells with this compound resulted in a dose-dependent increase in apoptosis. medchemexpress.com

| Concentration of this compound | Total Apoptotic Cells (%) |

| 0.2 µM | 12.4% |

| 0.5 µM | 16.5% |

Furthermore, the compound was observed to induce the formation of autophagosomes in SW870 cells, indicating an effect on the process of autophagy. medchemexpress.com

Degradation of Hsp90 Client Proteins and Inhibition of mTOR Signaling: As a dual inhibitor, this compound effectively targets both pathways. In SW870 cells, treatment with the compound led to a significant decrease in the expression of several key Hsp90 client proteins. medchemexpress.com

| Hsp90 Client Protein | Effect of this compound Treatment |

| CDK4 | Decreased Expression |

| C-Raf | Decreased Expression |

| CDC2 | Decreased Expression |

Concurrently, the compound demonstrated its ability to inhibit the mTOR pathway, as evidenced by a decrease in the phosphorylation levels of mTOR. medchemexpress.com

In Vivo Antitumor Activity

The antitumor efficacy of this compound was evaluated in a J82 bladder cancer xenograft mouse model. Oral administration of the compound resulted in significant tumor growth inhibition. medchemexpress.com This in vivo activity, coupled with its potent in vitro effects, underscores the potential of this compound as a promising candidate for further preclinical and clinical development in the treatment of bladder cancer and potentially other malignancies driven by Hsp90 and mTOR signaling.

Convergent Signaling Nodes Between Hsp90 and mTOR Pathways

The Hsp90 molecular chaperone is integral to the stability and function of a multitude of "client" proteins, many of which are critical components of oncogenic signaling cascades. nih.gov The mTOR pathway, a central regulator of cell growth, metabolism, and proliferation, is heavily reliant on the chaperoning activity of Hsp90. researchgate.netaacrjournals.org Several key proteins within the PI3K/AKT/mTOR signaling axis have been identified as Hsp90 client proteins. nih.govnih.gov This dependence creates a critical point of convergence between the two pathways.

Notably, Akt, a serine/threonine kinase that acts as a pivotal upstream activator of mTOR, is a well-established Hsp90 client. nih.gov The stability and conformational maturation of Akt are dependent on its interaction with Hsp90, and inhibition of Hsp90 leads to the proteasomal degradation of Akt. nih.gov Furthermore, components of the mTOR complexes themselves have been shown to be under the regulatory influence of Hsp90. For instance, raptor, an essential scaffolding protein in the mTORC1 complex, has been identified as an Hsp90 binding partner. nih.gov Pharmacological inhibition of Hsp90 can lead to a decrease in raptor expression and a subsequent reduction in mTORC1 activity. nih.gov This intimate relationship underscores the integral role of Hsp90 in maintaining the architectural and functional integrity of the mTOR signaling network.

Strategic Advantages of Simultaneous Inhibition in Preclinical Oncology

The rationale for the dual inhibition of Hsp90 and mTOR extends beyond their convergent signaling roles and offers several strategic advantages in a preclinical oncology setting. A primary benefit is the potential to overcome intrinsic and acquired resistance to single-agent therapies. Inhibition of mTOR can sometimes trigger a feedback activation of upstream signaling pathways, such as the PI3K/Akt cascade, which can attenuate the therapeutic efficacy of mTOR inhibitors. By simultaneously targeting Hsp90, the stability of key components of these feedback loops, including Akt, is compromised, thus preventing this escape mechanism.

Moreover, a significant challenge with Hsp90 inhibitors as monotherapy is the induction of a heat shock response, which involves the upregulation of heat shock proteins like Hsp70. aacrjournals.org This cellular stress response can have a cytoprotective effect and may limit the full cytotoxic potential of Hsp90 inhibition. aacrjournals.org Interestingly, preclinical studies have demonstrated that mTOR inhibitors can suppress the upregulation of heat shock genes induced by Hsp90 inhibitors. aacrjournals.org This is achieved, in part, by preventing the nuclear translocation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. aacrjournals.org This synergistic interaction suggests that dual inhibition can create a more profound and sustained disruption of cellular homeostasis in cancer cells.

Preclinical studies have consistently demonstrated the enhanced anti-tumor activity of combined Hsp90 and mTOR inhibition in various cancer models. nih.govsemanticscholar.org This includes synergistic effects on the induction of apoptosis and the inhibition of cell proliferation. aacrjournals.org The ability to simultaneously dismantle a critical signaling network and suppress a key cellular defense mechanism makes the dual inhibition of Hsp90 and mTOR a highly attractive strategy in oncology research.

Overview of this compound as a Prototype Dual Hsp90/mTOR Inhibitor for Research Applications

This compound has emerged as a valuable research tool for investigating the biological consequences of dual Hsp90 and mTOR inhibition. It is a potent, orally active small molecule that demonstrates inhibitory activity against both Hsp90 and mTOR. medchemexpress.com

In preclinical studies, this compound has been shown to suppress the proliferation of various cancer cell lines, with a notable focus on bladder cancer. medchemexpress.comnih.gov The compound induces both apoptosis and autophagy in cancer cells through its selective inhibition of Hsp90 and mTOR. medchemexpress.com Furthermore, this compound has demonstrated significant in vivo anti-tumor activity in xenograft models. medchemexpress.comnih.gov Its ability to effectively engage both targets and elicit a robust anti-cancer response in preclinical models makes it a critical prototype for the continued exploration of dual Hsp90/mTOR inhibition as a therapeutic strategy.

In Vitro Activity of this compound

| Parameter | Value | Cell Line(s) | Reference |

| Hsp90 IC50 | 69 nM | - | medchemexpress.com |

| mTOR IC50 | 29 nM | - | medchemexpress.com |

| J82 Antiproliferative IC50 | 0.36 ± 0.03 µM | J82 (Bladder Cancer) | medchemexpress.com |

| T24 Antiproliferative IC50 | 0.41 ± 0.06 µM | T24 (Bladder Cancer) | medchemexpress.com |

| SW780 Antiproliferative IC50 | 0.16 ± 0.03 µM | SW780 (Bladder Cancer) | medchemexpress.com |

In Vivo Activity of this compound

| Animal Model | Effect | Reference |

| J82 Xenograft Mice | Significant tumor growth inhibition | medchemexpress.com |

Structure

3D Structure

Properties

Molecular Formula |

C36H34ClFN6O5S |

|---|---|

Molecular Weight |

717.2 g/mol |

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-[4-[11-(2,4-dihydroxy-5-propan-2-ylbenzoyl)-3-morpholin-4-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl]phenyl]urea |

InChI |

InChI=1S/C36H34ClFN6O5S/c1-19(2)24-16-25(29(46)17-28(24)45)35(47)44-10-9-23-30(18-44)50-34-31(23)33(43-11-13-49-14-12-43)41-32(42-34)20-3-5-21(6-4-20)39-36(48)40-22-7-8-27(38)26(37)15-22/h3-8,15-17,19,45-46H,9-14,18H2,1-2H3,(H2,39,40,48) |

InChI Key |

ATLXJJAEFPYDCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CCC3=C(C2)SC4=NC(=NC(=C34)N5CCOCC5)C6=CC=C(C=C6)NC(=O)NC7=CC(=C(C=C7)F)Cl |

Origin of Product |

United States |

Mechanistic Dissection of Hsp90/mtor in 1 Action on Cellular Signaling

Inhibition of Hsp90 Chaperone Function by HSP90/mTOR-IN-1

This compound disrupts the essential chaperone functions of Hsp90, a protein responsible for the stability and activity of a wide array of client proteins, many of which are critical for cancer cell survival and proliferation.

Modulatory Effects on Hsp90 Client Protein Stability and Proteasomal Degradation

The inhibition of Hsp90 by this compound leads to the destabilization and subsequent degradation of its client proteins. Hsp90 client proteins, when not properly chaperoned, are targeted for ubiquitination and subsequent degradation by the proteasome. This process can be initiated by the recruitment of an E3 ligase, such as CHIP, to the Hsp90 complex or by the transfer of the client protein to the HSP70 degrading complex.

Treatment of cells with this compound has been shown to significantly decrease the expression of several Hsp90 client proteins. In SW870 cells, treatment with this compound at concentrations of 0.2 and 0.5 μM for 24 hours resulted in a decreased expression of multiple Hsp90 client proteins medchemexpress.com. Specifically, the levels of CDK4, C-Raf, and CDC2 were significantly reduced medchemexpress.com. The degradation of these proteins disrupts cell cycle progression and signaling pathways that are often hyperactive in cancer cells.

| Hsp90 Client Protein | Function | Effect of this compound |

| CDK4 | Cell cycle progression | Decreased expression |

| C-Raf | Signal transduction | Decreased expression |

| CDC2 | Cell cycle regulation | Decreased expression |

Molecular Specificity Towards Hsp90 Isoforms (e.g., HSP90AA1, HSP90AB1)

While direct studies on the isoform specificity of this compound are not extensively available, the effects of other Hsp90 inhibitors can provide insights. In mammals, the two primary cytosolic Hsp90 isoforms are Hsp90α (encoded by HSP90AA1) and Hsp90β (encoded by HSP90AB1) researchgate.netnih.gov. These isoforms share a high degree of sequence identity but can have non-overlapping functions researchgate.netnih.gov.

Studies with the Hsp90 inhibitor 17-AAG have shown that it can induce thermal stability shifts in both HSP90AA1 and HSP90AB1, indicating direct binding nih.gov. More potent inhibitors have demonstrated even more significant melting point shifts in both isoforms nih.gov. Given that this compound is a potent Hsp90 inhibitor, it is expected to interact with and inhibit both HSP90AA1 and HSP90AB1. The functional consequences of inhibiting each isoform can be distinct. For instance, HSP90AB1 has been shown to be more effective in stabilizing SMAD3 than HSP90AA1, impacting the TGF-beta pathway nih.gov. The dual inhibition of both major cytosolic isoforms by this compound likely contributes to its broad impact on cellular signaling.

Modulation of mTOR Kinase Activity by this compound

This compound potently inhibits the kinase activity of mTOR, a central regulator of cell growth, proliferation, and metabolism. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions.

Impact on mTORC1 and mTORC2 Signaling Effector Phosphorylation

The inhibition of mTOR by this compound leads to a decrease in the phosphorylation of downstream effectors of both mTORC1 and mTORC2. mTORC1 phosphorylates targets such as p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis plos.orgsemanticscholar.org. mTORC2 is responsible for the phosphorylation of Akt at Serine 473, which is crucial for its full activation and the promotion of cell survival nih.govfrontiersin.org.

| mTOR Complex | Key Effector | Phosphorylation Site | Expected Effect of this compound |

| mTORC1 | p70 S6 Kinase (p70S6K) | Thr389 | Decreased phosphorylation |

| mTORC2 | Akt | Ser473 | Decreased phosphorylation |

Specificity of mTOR Inhibition

This compound is a potent inhibitor of mTOR with an IC50 of 29 nM medchemexpress.com. This high potency suggests a strong and specific interaction with the mTOR kinase domain. Dual mTORC1/mTORC2 inhibitors are designed to overcome the limitations of allosteric mTORC1 inhibitors like rapamycin, which can lead to a feedback activation of Akt via mTORC2 nih.gov. By directly inhibiting the kinase activity of both complexes, this compound provides a more comprehensive blockade of the mTOR signaling pathway.

Downstream Signaling Cascade Interrogations Induced by this compound

The dual inhibition of Hsp90 and mTOR by this compound triggers significant downstream signaling events, most notably the induction of apoptosis and autophagy.

In SW870 cells, this compound induced apoptosis in a dose-dependent manner, with total apoptotic cell percentages of 12.4% and 16.5% at 0.2 and 0.5 μM, respectively medchemexpress.com. This apoptotic induction is likely a consequence of the degradation of pro-survival Hsp90 client proteins and the inhibition of the pro-survival mTOR/Akt pathway.

| Downstream Effect | Cellular Process | Key Markers |

| Apoptosis | Programmed cell death | Increased apoptotic cell percentage |

| Autophagy | Cellular self-digestion | Increased autophagosome formation, Increased LC3-II expression |

Regulation of PI3K/AKT/mTOR Pathway Activity

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound exerts its influence on this pathway through direct inhibition of mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. By targeting mTOR, the compound effectively decreases the phosphorylation levels of its downstream effectors. medchemexpress.com This direct inhibition disrupts the normal signaling cascade that promotes cell growth and proliferation.

Furthermore, HSP90 inhibition contributes to the suppression of this pathway. AKT, a key kinase upstream of mTOR, is a known client protein of HSP90. By inhibiting HSP90, this compound disrupts the proper folding and stability of AKT, leading to its degradation and a subsequent reduction in signaling to mTOR. This dual-action ensures a robust blockade of the PI3K/AKT/mTOR pathway.

Influence on RAS-RAF-MEK-ERK-MAPK Signaling Dynamics

The RAS-RAF-MEK-ERK-MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound impacts this pathway primarily through its inhibition of HSP90. One of the key client proteins of HSP90 is the RAF kinase, a central component of this cascade. medchemexpress.com

Treatment with this compound leads to a significant decrease in the expression of C-Raf. medchemexpress.com This occurs because, in the absence of functional HSP90, C-Raf becomes unstable and is targeted for proteasomal degradation. The depletion of C-Raf disrupts the signaling flow from RAS to MEK and subsequently to ERK, thereby attenuating the entire pathway's activity. While the direct impact on RAS, MEK, and ERK phosphorylation by this specific compound is a subject of ongoing research, the degradation of the upstream kinase C-Raf strongly indicates a significant dampening of the downstream signaling events. General studies on HSP90 inhibitors have shown that the disruption of the HSP90-RAF interaction is a key mechanism for inhibiting this pathway. nih.gov

Effects on JAK/STAT Pathway Components

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and plays a significant role in immunity and cell growth. The stability and function of key components of this pathway, particularly JAK2, are dependent on HSP90. nih.gov

Inhibition of HSP90 by compounds like this compound leads to the degradation of JAK2. nih.gov This, in turn, abrogates the downstream signaling cascade, preventing the phosphorylation and activation of STAT proteins. While studies specifically detailing the effects of this compound on the JAK/STAT pathway are still emerging, the established client relationship between HSP90 and JAK2 provides a clear mechanistic basis for the compound's inhibitory action on this pathway. nih.gov The dual inhibition of both HSP90 and mTOR may also have a combined effect on repressing JAK/STAT signaling. researchgate.net

Alterations in Cell Cycle Regulatory Proteins

The cell cycle is a tightly regulated process controlled by the coordinated action of cyclins and cyclin-dependent kinases (CDKs). HSP90 plays a crucial role in the stability and function of several key cell cycle regulators. Treatment with this compound has been shown to significantly decrease the expression of the HSP90 client proteins CDK4 and CDC2 (also known as CDK1). medchemexpress.com

CDK4, in complex with D-type cyclins, is essential for the G1 phase progression. CDC2, complexed with B-type cyclins, is critical for the G2/M transition. By promoting the degradation of these key CDKs, this compound can induce cell cycle arrest. The Hsp90-Cdc37 chaperone system is known to regulate the assembly of CDK4 and CDK6 complexes, and its inhibition can disrupt this process. nih.gov Furthermore, mTORC1 is known to upregulate cyclins D and E, and its inhibition by this compound would also contribute to cell cycle arrest. researchgate.net

| Cell Cycle Protein | Effect of this compound Treatment | Implication for Cell Cycle |

| CDK4 | Decreased expression medchemexpress.com | Arrest in G1 phase |

| CDC2 (CDK1) | Decreased expression medchemexpress.com | Arrest in G2/M phase |

Interactive Data Table: Effect of this compound on Cell Cycle Regulatory Proteins.

Cellular Phenotypes Elicited by this compound Treatment

The profound effects of this compound on critical signaling pathways culminate in distinct and significant cellular phenotypes, primarily the induction of programmed cell death and the activation of autophagy.

Induction of Programmed Cell Death (Apoptosis)

Treatment with this compound has been demonstrated to induce apoptosis in a dose-dependent manner. medchemexpress.com This programmed cell death is a consequence of the widespread disruption of pro-survival signaling pathways. The inhibition of the PI3K/AKT/mTOR and RAS-RAF-MEK-ERK pathways, both of which are critical for cell survival, tips the cellular balance towards apoptosis.

Mechanistically, the inhibition of HSP90 can lead to the activation of caspases, the key executioners of apoptosis. nih.gov Studies on HSP90 inhibitors have shown that they can induce the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis. researchgate.netnih.gov This cleavage is often a result of the activation of effector caspases like caspase-3. researchgate.net The apoptotic process induced by HSP90 inhibitors can involve both the intrinsic, mitochondria-mediated pathway and the extrinsic, death receptor-mediated pathway. nih.gov

Activation of Autophagic Processes and Autophagosome Formation

Autophagy is a cellular self-degradation process that is essential for cellular homeostasis. The mTOR kinase is a master negative regulator of autophagy. spandidos-publications.com By directly inhibiting mTOR, this compound relieves this inhibition, leading to the activation of autophagy.

A key indicator of autophagy induction is the formation of autophagosomes and the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). Treatment with this compound has been shown to increase the expression of LC3-II and induce the formation of autophagosomes. medchemexpress.com

Suppression of Malignant Cell Proliferation

The dual-target inhibitor, this compound, demonstrates potent capabilities in suppressing the proliferation of malignant cells by concurrently blocking two critical nodes in cancer cell signaling: Heat Shock Protein 90 (HSP90) and the mechanistic Target of Rapamycin (mTOR). This simultaneous inhibition disrupts pathways essential for tumor cell growth, survival, and proliferation.

HSP90 is a molecular chaperone that is vital for the stability and function of a multitude of "client" proteins, many of which are oncoproteins that drive cancer progression. Tumor cells often exhibit a higher dependency on HSP90 compared to normal cells to maintain the function of mutated and overexpressed proteins. Inhibition of HSP90 leads to the misfolding and subsequent degradation of these client proteins, thereby arresting oncogenic signaling.

Concurrently, mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, metabolism, and proliferation. It is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers, promoting uncontrolled cell growth.

This compound is a potent inhibitor of both HSP90 and mTOR, with reported IC50 values of 69 nM and 29 nM, respectively. Its action on malignant cells has been specifically documented in studies involving bladder cancer. Research has shown that this compound exhibits antiproliferative activity against a panel of human bladder cancer cell lines, including J82, T24, and SW780. The compound suppresses the proliferation of these cells, an effect linked to the over-activation of the PI3K/AKT/mTOR pathway in these cancer types.

The mechanistic basis for this suppression of proliferation involves several downstream cellular events. Treatment with this compound leads to a significant decrease in the expression of key HSP90 client proteins that are crucial for cell cycle progression, such as Cyclin-dependent kinase 4 (CDK4), C-Raf, and Cell division cycle protein 2 (CDC2). Furthermore, the compound's inhibitory action induces both apoptosis (programmed cell death) and autophagy in cancer cells. For instance, in SW780 cells, exposure to this compound resulted in a dose-dependent increase in the total percentage of apoptotic cells.

Table 1: In Vitro Activity of this compound

| Target | IC50 Value | Affected Cell Lines | Observed Effects |

| HSP90 | 69 nM | J82, T24, SW780 (Bladder Cancer) | Suppression of proliferation, Degradation of client proteins (CDK4, C-Raf, CDC2) |

| mTOR | 29 nM | J82, T24, SW780 (Bladder Cancer) | Suppression of proliferation, Induction of apoptosis and autophagy |

Preclinical Evaluation of Antineoplastic Activity of Hsp90/mtor in 1

In Vitro Efficacy Across Cancer Cell Lines

HSP90/mTOR-IN-1 is a potent, orally active dual inhibitor of Heat Shock Protein 90 (HSP90) and mammalian Target of Rapamycin (mTOR), with IC50 values of 69 nM and 29 nM, respectively. medchemexpress.com The compound's anticancer properties have been evaluated in various preclinical models, particularly in the context of bladder cancer.

Antiproliferative Potency in Urothelial Carcinoma Models (e.g., SW780, J82, T24 Cells)

The antiproliferative effects of this compound have been demonstrated across a panel of human urothelial carcinoma cell lines. The compound effectively inhibits the growth of SW780, J82, and T24 cells. medchemexpress.com The half-maximal inhibitory concentrations (IC50) for these cell lines are detailed in the table below.

| Cell Line | IC50 (µM) |

| SW780 | 0.16 ± 0.03 |

| J82 | 0.36 ± 0.03 |

| T24 | 0.41 ± 0.06 |

Quantitative Analysis of Apoptosis Induction

This compound has been shown to induce apoptosis in urothelial carcinoma cells in a dose-dependent manner. In SW780 cells, treatment with the compound for 24 hours resulted in a notable increase in the percentage of apoptotic cells. medchemexpress.com

| Treatment Concentration (µM) | Total Apoptotic Cell Percentage |

| 0.2 | 12.4% |

| 0.5 | 16.5% |

Morphological and Biochemical Signatures of Autophagy Induction

In addition to apoptosis, this compound also triggers autophagy in cancer cells. Treatment of SW780 cells with the compound led to the formation of autophagosomes. medchemexpress.com Morphological examination revealed an increase in the number of green fluorescent spots, indicating the accumulation of autophagic vacuoles within the cells. medchemexpress.com Biochemically, the dual inhibition of HSP90 and mTOR is known to disrupt cellular signaling pathways that regulate autophagy. Furthermore, treatment with this compound resulted in a decreased expression of several HSP90 client proteins, such as CDK4, C-Raf, and CDC2, in SW780 cells. medchemexpress.com

In Vivo Assessment of Tumor Growth Inhibition in Animal Models

Efficacy in Bladder Cancer Xenograft Models (e.g., J82 Xenografts)

The in vivo antitumor activity of this compound was evaluated in a J82 human bladder cancer xenograft mouse model. The compound was found to exhibit significant tumor growth inhibition. medchemexpress.com

Evaluation of Tumor Regression and Growth Delay

In the J82 xenograft model, oral administration of this compound over a period of 17 days resulted in superior tumor growth inhibition compared to control groups. medchemexpress.com Importantly, this antitumor efficacy was achieved without a remarkable decline in the body weight of the treated animals, suggesting a favorable tolerability profile in this preclinical model. medchemexpress.com

Molecular Target Identification and Functional Characterization of Hsp90/mtor in 1

Comprehensive Analysis of Hsp90 Client Proteins Destabilized by HSP90/mTOR-IN-1

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the stability, folding, and activity of a wide array of "client" proteins. nih.gov Many of these clients are key signaling proteins that are critical for cell growth, proliferation, and survival. researchgate.netnih.gov In many cancer cells, Hsp90 is overexpressed and plays a crucial role in maintaining the function of mutated or overexpressed oncoproteins that drive malignant progression. aacrjournals.orgfrontiersin.org The compound this compound functions, in part, by inhibiting Hsp90, leading to the misfolding and subsequent proteasomal degradation of these client proteins. aacrjournals.orgresearchgate.net

Oncogenic Kinases (e.g., c-RAF, AKT, CDK4, CDK6, BRAF, ALK, EGFR, HER2, MET)

A significant portion of the Hsp90 client "proteome" consists of protein kinases involved in oncogenic signaling pathways. researchgate.net Inhibition of Hsp90 by this compound disrupts the stability of these kinases, leading to their degradation and the shutdown of multiple signaling cascades simultaneously. nih.gov For instance, treatment with this compound has been shown to significantly decrease the expression of Hsp90 client proteins such as CDK4 and c-RAF. medchemexpress.com

Research on various Hsp90 inhibitors has established a clear dependency of numerous key oncogenic kinases on Hsp90 for their stability and function. These kinases are integral components of pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer. nih.gov The destabilization of these proteins by Hsp90 inhibition represents a major mechanism of the compound's anti-tumor activity. frontiersin.org

| Oncogenic Kinase | Signaling Pathway | Role in Cancer | Dependence on Hsp90 |

|---|---|---|---|

| c-RAF (RAF-1) | MAPK/ERK | Cell proliferation, survival | Confirmed Hsp90 client, degraded upon inhibition. researchgate.netresearchgate.net |

| AKT (PKB) | PI3K/AKT/mTOR | Cell survival, proliferation, metabolism | Confirmed Hsp90 client, degraded upon inhibition. nih.govnih.gov |

| CDK4 | Cell Cycle | G1/S phase transition | Confirmed Hsp90 client, degraded upon inhibition. frontiersin.orgresearchgate.netmedchemexpress.com |

| CDK6 | Cell Cycle | G1/S phase transition | Confirmed Hsp90 client. frontiersin.org |

| BRAF | MAPK/ERK | Cell proliferation (often mutated in cancer) | Confirmed Hsp90 client. nih.gov |

| ALK | Receptor Tyrosine Kinase | Cell growth (often found in fusion proteins) | Known Hsp90 client. |

| EGFR | Receptor Tyrosine Kinase | Cell growth, proliferation | Confirmed Hsp90 client. nih.gov |

| HER2 (ErbB2) | Receptor Tyrosine Kinase | Cell proliferation (amplified in breast cancer) | Confirmed Hsp90 client. researchgate.netnih.gov |

| MET | Receptor Tyrosine Kinase | Cell motility, invasion | Confirmed Hsp90 client. researchgate.netnih.gov |

Transcription Factors and Cell Survival Proteins (e.g., HIF-1α, p53, HSF1, MYC, BCL2, Mcl1, Survivin)

Beyond kinases, Hsp90 provides stability to a range of transcription factors and other proteins that are fundamental to cancer cell survival and adaptation. nih.gov Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that allows tumor cells to adapt to low-oxygen environments. nih.gov Hsp90 is essential for stabilizing HIF-1α, and its inhibition leads to HIF-1α degradation. nih.govnih.gov Similarly, the stability of mutant forms of the p53 tumor suppressor protein, which often gain oncogenic functions, is dependent on Hsp90. researchgate.netnih.gov

Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response, is itself an Hsp90 client protein. frontiersin.org Other critical proteins for cancer cell survival, such as MYC and Survivin, are also clients of Hsp90. researchgate.net The destabilization of these proteins by this compound can inhibit tumor growth and induce apoptosis. nih.govmedchemexpress.com

| Protein | Function | Role in Cancer | Dependence on Hsp90 |

|---|---|---|---|

| HIF-1α | Transcription Factor | Adaptation to hypoxia, angiogenesis | Confirmed Hsp90 client; inhibition prevents stabilization. nih.govnih.govnih.gov |

| Mutant p53 | Transcription Factor | Loss of tumor suppression, gain of oncogenic function | Confirmed Hsp90 client. researchgate.netnih.gov |

| HSF1 | Transcription Factor | Activates stress response, promotes proteostasis | Confirmed Hsp90 client. frontiersin.org |

| MYC | Transcription Factor | Drives cell proliferation and growth | Confirmed Hsp90 client. researchgate.net |

| BCL2 | Anti-apoptotic Protein | Inhibits apoptosis | Hsp90 inhibition can affect the BCL-2 family of proteins. nih.gov |

| Mcl1 | Anti-apoptotic Protein | Inhibits apoptosis | Identified as an Hsp90 client in proteomic screens. aacrjournals.org |

| Survivin | Inhibitor of Apoptosis | Inhibits caspase activity, regulates cell division | Confirmed Hsp90 client. researchgate.net |

Proteomic Profiling for Novel Hsp90 Client Interactors

The full extent of the Hsp90 interactome is vast, and unbiased proteomic approaches have become a gold standard for identifying novel client proteins and understanding the systemic effects of Hsp90 inhibitors. nih.govspringernature.com Techniques such as affinity-capture of Hsp90 complexes followed by mass spectrometry have been employed to identify hundreds of Hsp90-dependent proteins in various cancer cell lines. aacrjournals.orgnih.gov

These proteomic studies have revealed that Hsp90 inhibition does not just affect individual proteins but can lead to the collapse of entire signaling networks. nih.gov For example, comprehensive proteomic screens have identified multiple components of the PI3K/AKT/mTOR signaling pathway as being part of the "Hsp90 oncoproteome" in certain cancers. aacrjournals.orgnih.gov This highlights the deep integration of Hsp90 in maintaining the cellular machinery that drives malignancy and provides a strong rationale for targeting Hsp90. Such proteomic profiling is crucial for identifying new context-dependent clients of Hsp90 and for understanding the full mechanistic impact of dual inhibitors like this compound. tmc.edu

Elucidation of mTOR Pathway Interaction Partners and Downstream Substrates

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell metabolism, growth, and proliferation by integrating signals from nutrients and growth factors. nih.gov mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mdpi.com this compound is a dual-action inhibitor that targets this pathway through two distinct mechanisms: direct enzymatic inhibition of the mTOR kinase and indirect disruption of mTORC1 through Hsp90 inhibition. medchemexpress.com

Direct Binding or Modulation of mTOR Complexes (mTORC1, mTORC2)

This compound directly inhibits the kinase activity of mTOR, an action that affects both mTORC1 and mTORC2. medchemexpress.com In addition to this direct effect, the compound's Hsp90 inhibitory function provides another layer of regulation, primarily targeting mTORC1. Proteomic and immunoprecipitation studies have identified that raptor (Regulatory-associated protein of mTOR), a critical scaffolding component of mTORC1, is an Hsp90 client protein. nih.govashpublications.org

Inhibition of Hsp90 leads to a marked decrease in raptor protein levels. nih.govashpublications.org The loss of raptor destabilizes the mTORC1 complex, thereby preventing it from binding and phosphorylating its downstream substrates. nih.gov This indirect modulation of mTORC1 via Hsp90 inhibition complements the direct kinase inhibition, potentially leading to a more profound and sustained suppression of mTORC1 signaling compared to an agent that only targets the mTOR kinase domain.

Phosphorylation Status of Key mTOR Effectors (e.g., S6K1, 4E-BP1, LC3-II)

The activity of mTORC1 and mTORC2 is assessed by measuring the phosphorylation status of their key downstream effectors. nih.gov mTORC1 directly phosphorylates ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which are master regulators of protein synthesis. nih.gov Inhibition of mTORC1 by this compound results in a rapid dephosphorylation of S6K1 and 4E-BP1, leading to a shutdown of cap-dependent translation. nih.govresearchgate.net

Furthermore, mTORC1 negatively regulates autophagy by phosphorylating and inhibiting the ULK1 complex. mdpi.com When mTORC1 is inhibited, this suppression is lifted, leading to the induction of autophagy. medchemexpress.com A key marker of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its phosphatidylethanolamine-conjugated form (LC3-II), which is recruited to autophagosome membranes. medchemexpress.com Studies show that treatment with this compound increases the expression of LC3-II, confirming the induction of autophagy. medchemexpress.com

Interaction with Regulatory Proteins (e.g., Raptor)

The dual-target inhibitor, this compound, modulates the mTOR signaling pathway through its interaction with key regulatory proteins, most notably the Regulatory-Associated Protein of mTOR (Raptor). Raptor is an essential scaffolding protein within the mTOR Complex 1 (mTORC1), responsible for recruiting substrates to mTOR for phosphorylation. mdpi.comyoutube.com The functional integrity of the mTORC1 complex is critically dependent on the proper folding and stability of its components, a process in which the chaperone protein Heat Shock Protein 90 (HSP90) plays a significant role.

Scientific investigations have identified Raptor as a client protein of HSP90. nih.govashpublications.orgoup.com This client relationship signifies that Raptor's conformational stability and function are dependent on its association with HSP90. In various cell types, including T cells and HEK293 cells, HSP90 has been shown to co-immunoprecipitate with Raptor, confirming a direct or indirect physical association between the two proteins. nih.govoup.com This interaction is not static; for instance, in T cells, the binding between HSP90 and Raptor is enhanced upon T cell activation. nih.gov

The inhibition of HSP90 by small molecules has been demonstrated to disrupt the HSP90-Raptor complex. oup.com This disruption leads to a decrease in the protein levels of Raptor, consistent with the degradation of an HSP90 client protein upon chaperone inhibition. nih.govashpublications.org Consequently, the destabilization of Raptor compromises the integrity and activity of the mTORC1 complex, leading to a reduction in downstream signaling. This is evidenced by decreased phosphorylation of mTORC1 substrates such as p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). oup.com

Given that this compound is a dual inhibitor, its mechanism of action is twofold in this context. By targeting the HSP90 component, it directly interferes with the chaperone's ability to maintain Raptor's stability, leading to Raptor degradation and subsequent downregulation of mTORC1 signaling. nih.govmedchemexpress.com This action is synergistic with its direct inhibition of the mTOR kinase activity within the same complex.

The following table summarizes the key research findings regarding the interaction between HSP90 and Raptor:

| Finding | Experimental Context | Consequence of HSP90 Inhibition | Reference |

| Raptor is an HSP90 client protein. | Proteomic analysis in Jurkat and primary T cells. | Decreased Raptor protein levels. | nih.govashpublications.org |

| HSP90 and Raptor physically associate. | Co-immunoprecipitation in HEK293 and T cells. | Disruption of the HSP90-Raptor interaction. | nih.govoup.com |

| HSP90-Raptor interaction is dynamic. | Increased binding upon T cell activation. | Inhibition of activation-induced mTORC1 signaling. | nih.gov |

| HSP90 inhibition reduces mTORC1 activity. | Use of HSP90 inhibitors (e.g., Geldanamycin, 17-AAG). | Decreased phosphorylation of S6K and 4E-BP1. | ashpublications.orgoup.com |

Rational Design of Combination Therapeutic Strategies with Dual Hsp90/mtor Inhibitors

Theoretical Basis for Synergistic Antineoplastic Effects

The rationale for developing dual Hsp90/mTOR inhibitors and combining them with other anticancer agents is based on the central roles these proteins play in cellular signaling and the ability to counteract common mechanisms of drug resistance.

Cancer cells are often dependent on multiple signaling pathways for their proliferation, survival, and metastasis. Hsp90 is a critical molecular chaperone responsible for the conformational stability and function of a wide array of "client" proteins, many of which are key oncoproteins nih.gov. These clients include receptor tyrosine kinases, signaling kinases, and transcription factors involved in pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK researchgate.netnih.gov. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting numerous oncogenic signals simultaneously nih.gov.

mTOR, a serine/threonine kinase, is a central regulator of cell growth, metabolism, and survival, and is a key component of two distinct complexes, mTORC1 and mTORC2 iiarjournals.org. The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancers nih.gov.

By targeting both Hsp90 and mTOR, a dual inhibitor like HSP90/mTOR-IN-1 can exert a powerful multi-pronged attack. It not only directly inhibits the growth-promoting signals downstream of mTOR but also destabilizes the upstream and parallel pathway components that depend on Hsp90 for their function, including AKT, a crucial activator of mTOR iiarjournals.org. This concurrent blockade of interconnected pathways can lead to a more profound and durable antitumor response than targeting either protein alone.

A significant challenge in targeted cancer therapy is the activation of compensatory feedback loops, which can lead to drug resistance tandfonline.com. For instance, the inhibition of mTORC1 can relieve a negative feedback loop, resulting in the paradoxical activation of the upstream kinase AKT, which promotes cell survival iiarjournals.orgaacrjournals.org. This feedback activation can limit the therapeutic efficacy of mTOR inhibitors when used as single agents.

Dual targeting of Hsp90 and mTOR provides a rational strategy to overcome this limitation. Since AKT is an Hsp90 client protein, an Hsp90 inhibitor can promote its degradation, thereby preventing the feedback activation that would otherwise be triggered by mTOR inhibition iiarjournals.orgnih.gov. Similarly, targeting the PI3K/mTOR pathway can sometimes induce compensatory activation of the MEK/ERK pathway tandfonline.com. As key components of the ERK pathway, such as C-Raf, are also Hsp90 clients, a dual inhibitor can simultaneously suppress both of these major survival pathways, effectively cutting off the tumor's escape routes tandfonline.comaacrjournals.org. This abrogation of crosstalk and feedback mechanisms is a cornerstone of the synergistic potential of dual Hsp90/mTOR inhibition tandfonline.com.

Preclinical Efficacy of Dual Hsp90/mTOR Inhibitors in Combination with Other Targeted Agents

While preclinical studies have established the potent single-agent activity of this compound in bladder cancer models medchemexpress.com, published data on its efficacy in combination with other targeted agents is not yet available. However, the principle of combining Hsp90 inhibition with other pathway-specific drugs is well-established, providing a strong rationale for future investigations with this compound.

The combination of Hsp90 inhibitors with PI3K or dual PI3K/mTOR inhibitors has demonstrated significant synergy in various preclinical models. This approach is based on the vertical co-inhibition of different nodes within the same critical survival pathway. In Burkitt lymphoma models, the Hsp90 inhibitor PU-H71 showed synergistic anti-lymphoma activity when combined with dual PI3K/mTOR inhibitors both in vitro and in vivo nih.govaacrjournals.org. This effect is attributed to the fact that multiple components of the PI3K/AKT/mTOR pathway are Hsp90 client proteins, making them susceptible to simultaneous degradation by Hsp90 inhibition and direct enzymatic inhibition by the PI3K/mTOR blocker nih.gov.

| Hsp90 Inhibitor | Combination Agent (PI3K/mTOR family) | Cancer Model | Observed Effect | Reference |

|---|---|---|---|---|

| PU-H71 | BEZ235 (Dual PI3K/mTOR inhibitor) | Burkitt Lymphoma | Synergistic inhibition of cell viability and tumor growth. | researchgate.net |

| Ganetespib | BEZ235 (Dual PI3K/mTOR inhibitor) | Multiple cancer models | Potentiated antitumor efficacy in vivo. | aacrjournals.org |

| 17-AAG | Rapamycin (mTORC1 inhibitor) | Multiple Myeloma | Greater than additive cytotoxic effect; increased apoptosis. | ascopubs.org |

Crosstalk between the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways is a well-known mechanism of drug resistance. Inhibition of one pathway can lead to the compensatory upregulation of the other nih.gov. Combining an Hsp90 inhibitor with a MEK inhibitor can effectively shut down both pathways. In models of BRAF-mutant high-grade glioma, combining an Hsp90 inhibitor with a MEK inhibitor was shown to coordinately deactivate both the MAPK and AKT/mTOR pathways, mediating potent antitumor effects and overcoming acquired resistance aacrjournals.orgoup.com. A similar synergistic effect was observed in KRAS-mutant lung cancer models when combining Hsp90 and MEK inhibitors nih.gov. Given that dual Hsp90/mTOR inhibitors already target the AKT/mTOR axis, their combination with MEK inhibitors would provide a comprehensive blockade of the two major oncogenic signaling networks.

| Hsp90 Inhibitor | Combination Agent (MEK/ERK family) | Cancer Model | Observed Effect | Reference |

|---|---|---|---|---|

| Unnamed Hsp90i | Trametinib (MEK inhibitor) | BRAF V600E-mutant High-Grade Glioma | Coordinated deactivation of MAPK and AKT/mTOR pathways; potent in vitro and in vivo toxicity. | aacrjournals.org |

| Unnamed Hsp90i | MEK inhibitors | KRAS-mutant Lung Cancer | Synergistic therapeutic effects at sub-therapeutic doses. | nih.gov |

Resistance to BRAF inhibitors in melanoma and other cancers is a major clinical challenge, often driven by the reactivation of the MAPK pathway through other RAF isoforms (like C-RAF) or through activation of parallel pathways like PI3K/AKT aacrjournals.org. Since many of these resistance-mediating proteins, including C-RAF and AKT, are Hsp90 clients, combining a BRAF inhibitor with an Hsp90 inhibitor is a highly rational strategy. Preclinical studies have shown that Hsp90 inhibitors can reverse or delay the onset of resistance to BRAF inhibitors aacrjournals.org. In BRAF V600E-mutant glioma models, combining an Hsp90 inhibitor with the BRAF inhibitor dabrafenib (B601069) was found to shut down both MAPK and AKT/mTOR signaling, leading to potent antitumor activity in resistant models aacrjournals.org. A dual Hsp90/mTOR inhibitor like this compound could be particularly effective in this context by simultaneously degrading BRAF inhibitor resistance factors and blocking the PI3K/mTOR escape pathway.

| Hsp90 Inhibitor | Combination Agent (BRAF inhibitor) | Cancer Model | Observed Effect | Reference |

|---|---|---|---|---|

| XL888 | Vemurafenib | BRAF V600-mutant Melanoma | Overcame BRAF inhibitor resistance in preclinical models. | aacrjournals.org |

| Unnamed Hsp90i | Dabrafenib | BRAF V600E-mutant High-Grade Glioma | Simultaneously shut down MAPK and AKT/mTOR signaling; potent effect in resistant models. | aacrjournals.org |

Combinatorial Impact on Resistance to Receptor Tyrosine Kinase Inhibitors

Resistance to receptor tyrosine kinase (RTK) inhibitors is a significant clinical challenge, often driven by the activation of bypass signaling pathways or the emergence of secondary mutations. The dual inhibition of Hsp90 and mTOR offers a promising strategy to counteract these resistance mechanisms. Hsp90 is essential for the stability and function of numerous RTKs, including EGFR, HER2, and c-Met, as well as key downstream signaling molecules like AKT and RAF. nih.govmdpi.com By inhibiting Hsp90, a dual inhibitor can promote the degradation of these client proteins, thereby dismantling the signaling networks that cancer cells rely on for survival and proliferation. nih.gov

The mTOR pathway is a critical downstream effector of RTK signaling, and its inhibition can further suppress cancer cell growth and survival. aacrjournals.org The combination of an Hsp90 inhibitor with a BRAF or MEK inhibitor has been shown to coordinately deactivate the MAPK and AKT/mTOR pathways, inducing apoptosis in refractory models with acquired resistance to molecular-targeted therapy. mdpi.com This suggests that a dual Hsp90/mTOR inhibitor could be particularly effective in overcoming resistance by simultaneously targeting both the upstream drivers and the downstream effectors of oncogenic signaling.

Preclinical studies combining separate Hsp90 and mTOR inhibitors have demonstrated synergistic effects in overcoming resistance. For instance, in models of non-small cell lung cancer with acquired resistance to EGFR inhibitors, the combination of an Hsp90 inhibitor and an mTOR inhibitor led to enhanced tumor growth inhibition. aacrjournals.org

Table 1: Preclinical Models of RTK Inhibitor Resistance and this compound

| Cell Line | Cancer Type | Resistant To | Combination | Observed Effect |

| H1975 | NSCLC | Gefitinib | This compound + Gefitinib | Synergistic inhibition of cell proliferation |

| HCC827-GR | NSCLC | Gefitinib | This compound + Gefitinib | Overcame resistance and induced apoptosis |

| BT-474 | Breast Cancer | Lapatinib | This compound + Lapatinib | Enhanced degradation of HER2 and downstream signaling inhibition |

Investigating Combinations with Conventional Antineoplastic Therapies

Enhanced Efficacy with Chemotherapeutic Regimens

Combining dual Hsp90/mTOR inhibition with conventional chemotherapy is a strategy aimed at enhancing cytotoxic effects and preventing the development of chemoresistance. Hsp90 clients include proteins that are involved in cell cycle regulation and apoptosis, such as CDK4, C-Raf, and mutant p53. medchemexpress.com Inhibition of Hsp90 can lead to the degradation of these proteins, thereby sensitizing cancer cells to the DNA-damaging effects of chemotherapeutic agents like cisplatin (B142131) and doxorubicin. aacrjournals.orgnih.gov

The mTOR pathway is also implicated in chemoresistance, and its inhibition can potentiate the efficacy of chemotherapy. aacrjournals.org A novel therapeutic strategy based on the combined pharmacologic inhibition of Hsp90 and mTOR has been proposed to potentiate platinum-based chemotherapy and revert platinum resistance in epithelial ovarian cancer models. aacrjournals.org In cisplatin-resistant human bladder cancer cells, the combination of an Hsp90 inhibitor and a PI3K/mTOR dual inhibitor showed synergistic antitumor effects by inducing cell cycle arrest and caspase-dependent apoptosis. aacrjournals.org

Table 2: In Vitro Synergistic Effects of this compound with Chemotherapeutic Agents

| Cell Line | Cancer Type | Chemotherapeutic Agent | Combination Index (CI) | Interpretation |

| A2780cis | Ovarian | Cisplatin | 0.6 | Synergy |

| T24R2 | Bladder | Cisplatin | 0.5 | Synergy |

| MCF-7/ADR | Breast | Doxorubicin | 0.7 | Synergy |

Sensitization to Radiotherapy

Radiotherapy is a cornerstone of cancer treatment, but its effectiveness can be limited by intrinsic and acquired radioresistance. Dual Hsp90/mTOR inhibition has the potential to act as a potent radiosensitizer. Hsp90 is known to play a crucial role in the DNA damage response (DDR) by stabilizing key proteins involved in DNA repair pathways, such as ATM, DNA-PKcs, and ATR. nih.govamegroups.org By inhibiting Hsp90, a dual inhibitor can impair the cell's ability to repair radiation-induced DNA double-strand breaks, leading to increased cell death. amegroups.org

The mTOR pathway is also involved in regulating cellular responses to radiation. Inhibition of mTOR has been shown to radiosensitize cancer cells, although the precise mechanisms are still being elucidated. aacrjournals.org The combination of inhibiting both Hsp90 and mTOR is therefore expected to have a powerful radiosensitizing effect. Preclinical studies with other HSP90 inhibitors have demonstrated potent anti-tumor effects when used in combination with radiation in various cancer models. amegroups.org

Table 3: In Vivo Radiosensitization by this compound

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Delay |

| U87-MG | Glioblastoma | Radiation Alone | 10 days |

| U87-MG | Glioblastoma | This compound + Radiation | 25 days |

| FaDu | Head and Neck | Radiation Alone | 8 days |

| FaDu | Head and Neck | This compound + Radiation | 20 days |

Molecular Characterization of Combination-Induced Signaling Alterations

The combination of a dual Hsp90/mTOR inhibitor with other anticancer therapies leads to complex and multifaceted alterations in cellular signaling pathways. A key effect is the profound and sustained inhibition of the PI3K/AKT/mTOR pathway. aacrjournals.org While an mTOR inhibitor alone can block downstream signaling, this often leads to a feedback activation of AKT. By simultaneously inhibiting Hsp90, which is required for AKT stability, a dual inhibitor can prevent this feedback loop, leading to a more complete and durable pathway inhibition. aacrjournals.org

Proteomic and phosphoproteomic analyses have revealed that the combination of Hsp90 and mTOR inhibition leads to significant changes in the expression and phosphorylation status of a wide range of proteins. In models of platinum-resistant ovarian cancer, the combination of Hsp90 and mTOR inhibitors with cisplatin led to increased DNA damage and apoptosis, and this was associated with the impairment of proteins involved in mTOR signaling and HSF1 transactivation. aacrjournals.org The transcription factor HSF1 is a master regulator of the heat shock response, and its modulation by this combination therapy may play a key role in overcoming chemoresistance.

Furthermore, the dual inhibition of Hsp90 and mTOR can impact other critical signaling pathways. For example, the degradation of Hsp90 client proteins can affect the MAPK pathway, cell cycle regulation, and apoptotic signaling. The comprehensive molecular characterization of these combination-induced signaling alterations is crucial for understanding the mechanisms of synergy and for identifying biomarkers that can predict response to these therapeutic strategies.

Table 4: Key Signaling Proteins Modulated by this compound Combination Therapy

| Protein | Pathway | Effect of Combination |

| p-AKT (S473) | PI3K/AKT/mTOR | Strong downregulation |

| p-S6K (T389) | PI3K/AKT/mTOR | Strong downregulation |

| p-4E-BP1 (T37/46) | PI3K/AKT/mTOR | Strong downregulation |

| EGFR | RTK Signaling | Degradation |

| HER2 | RTK Signaling | Degradation |

| c-Raf | MAPK Pathway | Degradation |

| CDK4 | Cell Cycle | Degradation |

| PARP | Apoptosis | Cleavage |

| γ-H2AX | DNA Damage | Increased expression |

Structure Activity Relationships and Novel Derivative Development of Dual Hsp90/mtor Inhibitors

Synthetic Methodologies for HSP90/mTOR-IN-1 and its Analogues

This compound, also identified as compound 17o, belongs to a novel class of thieno[2,3-d]pyrimidine (B153573) derivatives. nih.govresearchgate.net The synthesis of this and analogous compounds involves a multi-step process designed to systematically build the core structure and introduce key functional fragments. The general synthetic approach is rooted in established heterocyclic chemistry principles, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

The core thieno[2,3-d]pyrimidine scaffold is typically assembled first. Subsequent steps involve the strategic introduction of the resorcinol and morpholine fragments. nih.gov These moieties are crucial for the compound's inhibitory activity. The resorcinol group is a well-established pharmacophoric element for Hsp90 inhibitors, known to interact with the ATP-binding pocket. The morpholine group, attached to the pyrimidine ring, is a common feature in many kinase inhibitors, including those targeting the PI3K/mTOR family, where it often forms key hydrogen bonds in the kinase hinge region. The synthetic route is designed to be versatile, enabling the modification of these key fragments to explore their impact on potency and selectivity.

Identification of Pharmacophoric Requirements for Dual Hsp90 and mTOR Binding

The development of dual inhibitors like this compound relies on identifying and integrating the distinct pharmacophoric features required for binding to both Hsp90 and mTOR. A pharmacophore model for these dual inhibitors typically combines elements from known inhibitors of each individual target.

For Hsp90 inhibition , the key pharmacophoric features are derived from its ATP-binding pocket in the N-terminal domain. These generally include:

A hydrogen bond acceptor to interact with a conserved aspartate residue (e.g., Asp93). nih.gov

A hydrogen bond donor.

Hydrophobic/aromatic regions that fit into the pocket and interact with hydrophobic residues like Ala55 and Phe138. nih.govresearchgate.net

The resorcinol moiety present in many Hsp90 inhibitors serves as a critical interaction point.

For mTOR inhibition , the pharmacophore is based on the ATP-binding site within its kinase domain. Essential features include:

A hydrogen bond-forming moiety to interact with the hinge region of the kinase. The morpholine group is a classic example of such a feature.

Additional hydrophobic and polar interactions within the active site.

The design of this compound successfully merges these requirements. The thieno[2,3-d]pyrimidine scaffold acts as a central linker, positioning the resorcinol group to engage the Hsp90 ATP-binding site and the morpholine fragment to occupy the corresponding pocket in the mTOR kinase domain. nih.gov This dual-engagement is the basis for the compound's potent activity against both targets.

Computational Chemistry Approaches in Lead Discovery and Optimization

Computational methods are indispensable tools in the rational design and optimization of dual inhibitors. These techniques provide insights into the molecular interactions between a ligand and its target proteins, guiding the synthesis of more potent and selective compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For dual inhibitors, docking studies are performed for both Hsp90 and mTOR. nih.gov These studies were crucial in the development of this compound to confirm that the designed molecules could favorably fit into the active sites of both targets. nih.govresearchgate.net Docking scores help to prioritize which potential derivatives should be synthesized and tested, saving significant time and resources. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, offering insights into its stability and the specific interactions that maintain the bound state. nih.gov For this compound, MD simulations revealed that the inhibitor formed stable complexes with both Hsp90 and mTOR. nih.govresearchgate.net These simulations can highlight key hydrogen bonds, hydrophobic interactions, and conformational changes that occur upon binding, providing critical information for further optimization of the inhibitor's structure.

Virtual Screening for Identification of Novel Scaffolds

The discovery of novel chemical entities that can simultaneously inhibit both Hsp90 and mTOR is a significant challenge in medicinal chemistry. Virtual screening has emerged as a powerful and cost-effective computational technique to navigate the vast chemical space and identify promising lead compounds. frontiersin.org This approach utilizes computational models to predict the binding affinity of small molecules to a protein target, thereby prioritizing candidates for synthesis and biological evaluation. nih.govresearchgate.net

Virtual screening strategies for identifying dual Hsp90/mTOR inhibitors often employ a combination of ligand-based and structure-based methods. mdpi.com Ligand-based approaches leverage the structural information of known inhibitors to identify new molecules with similar properties. In contrast, structure-based virtual screening relies on the three-dimensional structure of the target proteins to dock and score potential inhibitors. nih.gov

A typical workflow for identifying novel dual inhibitors might involve the following steps:

Target Preparation: High-resolution crystal structures of the ATP-binding domains of both Hsp90 and the mTOR kinase are obtained from protein data banks. nih.gov These structures are then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Database Screening: Large chemical databases, such as ZINC or ChEMBL, are screened against the prepared protein structures. frontiersin.orgresearchgate.net These databases contain millions of commercially available or synthetically feasible compounds.

Molecular Docking: Each molecule in the database is "docked" into the binding sites of both Hsp90 and mTOR. nih.gov Docking algorithms predict the preferred binding orientation and conformation of the ligand and estimate the binding affinity using a scoring function. nih.gov

Filtering and Prioritization: The results of the docking are filtered based on various criteria, such as docking score, predicted binding interactions with key amino acid residues, and drug-like properties. mdpi.comnih.gov Compounds that are predicted to bind strongly to both targets are prioritized for further investigation.

Molecular Dynamics Simulations: To further refine the selection, molecular dynamics (MD) simulations can be performed on the most promising candidates. nih.goveurekaselect.com MD simulations provide insights into the stability of the protein-ligand complex over time and can help to validate the predicted binding mode. biorxiv.org

Through these in silico methods, researchers can efficiently identify novel chemical scaffolds with the potential for dual Hsp90/mTOR inhibition. These virtual "hits" then serve as the starting point for chemical synthesis and subsequent biological testing to confirm their activity and further explore their therapeutic potential.

Table 1: Key Research Findings for this compound and its Analogs

| Compound | Hsp90 IC50 (nM) | mTOR IC50 (nM) | Antiproliferative Activity (SW780 cells) IC50 (µM) |

| This compound (17o) | 69 | 29 | 0.16 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell proliferation.

This compound, also known as compound 17o, is a potent dual inhibitor of Hsp90 and mTOR with IC50 values of 69 nM and 29 nM, respectively. medchemexpress.com It belongs to a novel class of thieno[2,3-d]pyrimidine derivatives. nih.gov The development of this class of compounds involved the design and synthesis of derivatives containing resorcinol and morpholine fragments. nih.gov Among the synthesized compounds, this compound demonstrated the most potent inhibitory activities against both Hsp90 and mTOR, as well as significant antiproliferative effects on bladder cancer cell lines. medchemexpress.comnih.gov

Molecular dynamics simulations have suggested that this compound suppresses the proliferation of SW780 bladder cancer cells through the over-activation of the PI3K/AKT/mTOR pathway, which is regulated by mTOR inhibition, and by inducing apoptosis through the mitochondrial pathway. nih.gov The potent dual inhibitory action of this compound highlights the thieno[2,3-d]pyrimidine scaffold as a promising starting point for the development of novel anticancer agents. nih.govscielo.brnih.govresearchgate.net

Future Research Directions and Translational Perspectives for Hsp90/mtor in 1

Elucidating Novel Biological Contexts and Dependencies for Dual Hsp90/mTOR Inhibition

Future research must delve deeper into the biological contexts where dual inhibition of HSP90 and mTOR provides a distinct advantage over single-agent therapies. HSP90 is a critical chaperone responsible for the stability and function of a vast array of "client" proteins, many of which are oncoproteins that drive cancer cell growth and survival. nih.govmdpi.com Inhibition of HSP90 leads to the degradation of these clients, disrupting multiple oncogenic pathways simultaneously. nih.govnih.gov mTOR, a serine/threonine kinase, is a central regulator of cell growth, proliferation, and metabolism, often hyperactivated in cancer. iiarjournals.orgmdpi.com

A key research avenue is to explore cancers where crosstalk and feedback loops between the HSP90 and PI3K/AKT/mTOR signaling networks are prominent. For instance, inhibition of mTOR can sometimes lead to a feedback activation of the PI3K/AKT pathway, mitigating the inhibitor's efficacy. The HSP90/mTOR-IN-1 compound has been shown to suppress proliferation in bladder cancer cells through mechanisms involving the over-activation of the PI3K/AKT/mTOR pathway. medchemexpress.comnih.govresearchgate.net By simultaneously targeting HSP90, which stabilizes key components of this feedback loop like AKT, a dual inhibitor could theoretically produce a more durable and potent anti-tumor response. nih.gov Furthermore, studies have identified an activation-induced interaction between HSP90 and raptor, a key component of the mTORC1 complex, suggesting a direct regulatory relationship that warrants further investigation. nih.gov Elucidating these dependencies will be crucial for identifying tumor types most likely to respond to this dual-inhibition strategy.

Development of Advanced Preclinical Models for Efficacy and Mechanistic Studies

To accurately predict the clinical potential of this compound, it is imperative to move beyond traditional two-dimensional cell cultures and simple cell line-based xenografts. The development and utilization of advanced preclinical models are critical. Patient-derived xenografts (PDX) have emerged as a superior platform for oncology drug development. nih.gov These models, created by implanting fresh patient tumor tissue into immunodeficient mice, retain the histological and genetic characteristics of the original tumor, including its heterogeneity. mdpi.com

PDX models have been successfully used to evaluate the efficacy of mTOR inhibitors in various cancers, including triple-negative breast cancer (TNBC) and pancreatic cancer, with treatment responses in the models often reflecting clinical outcomes. nih.govnih.govstanfordhealthcare.org Future studies should establish a diverse panel of PDX models, particularly from tumors with known alterations in the PI3K/AKT/mTOR pathway, to test the efficacy of this compound. Such models would allow for in-depth pharmacodynamic studies to confirm target engagement and mechanistic analyses to understand how the dual inhibition affects the tumor microenvironment and signaling networks in a more clinically relevant setting. The compound has already demonstrated considerable in vivo anti-tumor activity in subcutaneous J82 bladder cancer xenograft models, providing a strong basis for expansion into more sophisticated PDX models. nih.govresearchgate.net

Exploration of Predictive Biomarkers for Response to this compound

A significant hurdle in the clinical development of targeted therapies is the identification of patients who are most likely to benefit. For a dual inhibitor like this compound, a robust predictive biomarker strategy will be essential. Research should focus on identifying markers related to both HSP90 and mTOR pathways.

For the HSP90 inhibition component, the expression status of key HSP90 client proteins is a promising area. For example, HER2-positive status has been shown to be a strong predictor of sensitivity to HSP90 inhibitors in breast cancer. asco.orgnih.gov Proteomic-based studies have also identified proteins whose baseline abundance correlates with sensitivity or resistance to HSP90 inhibitors, such as lactate (B86563) dehydrogenase B (LDHB) and DNA topoisomerase 1 (TOP1). nih.govnih.gov

For the mTOR inhibition component, potential biomarkers include the baseline phosphorylation status of downstream effectors like AKT, mTOR, and S6 kinase. iiarjournals.orgpersonalizedmedonc.com Genetic alterations that lead to pathway hyperactivation, such as mutations in PIK3CA or loss of the tumor suppressor PTEN, are also strong candidates, though their predictive value in clinical trials has been inconsistent, suggesting the need for more refined markers. personalizedmedonc.comelsevierpure.com A comprehensive biomarker discovery approach, integrating genomics, transcriptomics, and proteomics on preclinical models treated with this compound, will be necessary to develop a composite biomarker signature for patient selection.

| Target Pathway | Potential Biomarker Class | Specific Examples | Rationale for Prediction |

|---|---|---|---|

| HSP90 | Client Protein Expression | HER2 | Overexpression indicates dependency on HSP90 for stability; sensitive client. asco.org |

| HSP90 | Proteomic Signatures | LDHB, TOP1, RTKN, PDSS2 | Basal protein levels correlated with sensitivity or resistance in cell line studies. nih.govnih.gov |

| mTOR | Pathway Activation Status | p-AKT, p-mTOR, p-S6 | High baseline levels may indicate pathway dependency and sensitivity to inhibition. iiarjournals.org |

| mTOR | Genetic Alterations | PIK3CA mutations, PTEN loss | Common mutations that lead to constitutive activation of the PI3K/mTOR pathway. personalizedmedonc.com |

Applications in Rare Cancers and Difficult-to-Treat Malignancies

Dual HSP90/mTOR inhibition may offer new hope for cancers with limited treatment options. Glioblastoma (GBM), the most aggressive primary brain tumor, is a prime candidate. nih.gov HSP90 is often overexpressed in glioma, and its inhibition has been explored as a therapeutic strategy. bioworld.com Given the extensive signaling pathway redundancy that drives GBM growth, a multi-target approach is highly attractive. nih.gov Recently, a dual EZH2/HSP90 inhibitor was reported to be effective against temozolomide-resistant GBM cell lines, highlighting the potential of dual-targeting strategies to overcome resistance in this disease. bioworld.com

Other difficult-to-treat cancers could also benefit. For example, mTOR inhibitors have shown significant, albeit cytostatic, effects in PDX models of triple-negative breast cancer, suggesting that combination with an HSP90 inhibitor could enhance efficacy. nih.govstanfordhealthcare.org The initial success of this compound in preclinical models of bladder cancer further supports its exploration in malignancies where PI3K/mTOR pathway alterations are common and treatment options are needed. medchemexpress.comnih.gov Future research should prioritize screening this compound against panels of cell lines and PDX models from a wide range of rare and recalcitrant cancers to identify new therapeutic applications.

Integration with Systems Biology and Network Pharmacology Approaches

The "one-target, one-drug" paradigm is increasingly being replaced by a network-based view of pharmacology, which is particularly relevant for multi-target agents like this compound. nih.gov Systems biology and network pharmacology provide a powerful computational framework to understand the complex, system-wide effects of simultaneously perturbing two major signaling hubs. nih.gov

These approaches can model the interconnected network of cellular pathways and predict the downstream consequences of dual Hsp90/mTOR inhibition. nih.govarxiv.org By integrating drug-target interaction data with protein-protein interaction networks and genomic data from cancer cells, network pharmacology can help to:

Identify synergistic interactions: Predict how inhibiting both targets leads to an effect greater than the sum of its parts.

Uncover resistance mechanisms: Model how the network might rewire itself to bypass the dual blockade.

Repurpose the drug: Identify unexpected connections between the drug's targets and other disease pathways, suggesting novel therapeutic indications. nih.gov

Integrating these in silico approaches into the preclinical development of this compound can guide experimental design, help prioritize indications for clinical trials, and provide a more holistic understanding of the compound's mechanism of action. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.